molecular formula C11H10O5 B1624581 5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester CAS No. 75267-17-3

5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester

Cat. No.: B1624581
CAS No.: 75267-17-3
M. Wt: 222.19 g/mol
InChI Key: FYGHEHXHPSPGQI-UHFFFAOYSA-N
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Description

5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester is a high-value chemical building block extensively utilized in organic synthesis and pharmaceutical research. Its unique structure, featuring both a formyl group and an ethyl ester on the benzo[1,3]dioxole scaffold, makes it a versatile precursor for the construction of more complex molecules. This compound is particularly valuable in the synthesis of benzodioxole-containing derivatives, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities . Researchers employ this ester as a key intermediate in the development of novel compounds for modulating biological pathways. For instance, structurally related benzo[1,3]dioxole derivatives are investigated for their role in the development of STING (Stimulator of Interferon Genes) agonists, which are a promising class of immunomodulators for oncological and infectious disease research . The reactive aldehyde group serves as a handle for further functionalization, enabling its use in various chemical transformations. The compound is instrumental in the synthesis of arylethanolamine analogs, which have known therapeutic activities, including potential binding affinities to adrenoreceptors and monoamine reuptake systems . It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

ethyl 5-formyl-1,3-benzodioxole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-2-14-11(13)9-7(5-12)3-4-8-10(9)16-6-15-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGHEHXHPSPGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1OCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446863
Record name Ethyl 5-formyl-2H-1,3-benzodioxole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75267-17-3
Record name Ethyl 5-formyl-2H-1,3-benzodioxole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester (CAS Number: 75267-17-3) is a compound characterized by its unique benzodioxole structure, which includes a formyl group at the 5-position and an ethyl ester at the 4-position. This structural configuration contributes to its biological activity and potential therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}O5_5
  • Molecular Weight : Approximately 222.19 g/mol
  • Structure : The compound features both aldehyde and ester functionalities, enhancing its reactivity in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the formyl group allows for potential interactions with nucleophiles, while the ethyl ester can undergo hydrolysis to release the corresponding carboxylic acid, which may exhibit further biological effects.

Antioxidant Activity

Research indicates that compounds similar to 5-formylbenzo[1,3]dioxole derivatives exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Effects

Studies have shown that benzodioxole derivatives possess antimicrobial properties. The interaction of this compound with microbial cell membranes may disrupt their integrity, leading to cell death.

Anti-inflammatory Properties

Preliminary data suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of benzodioxole exhibited significant inhibition of certain cancer cell lines, suggesting potential anti-cancer properties for compounds like this compound.
    • IC50 values were determined for various derivatives, indicating their potency in inhibiting cell proliferation.
  • Toxicity Studies :
    • Toxicological assessments revealed that compounds within the same class show low toxicity profiles in sub-chronic studies. For instance, a dietary study on rats indicated no observed adverse effect levels (NOAEL) at doses significantly higher than typical therapeutic doses .
  • Pharmacological Investigations :
    • Research utilizing machine learning models has predicted interactions with specific protein targets, including phosphodiesterase enzymes, which play a critical role in cellular signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 1,3-benzodioxole-5-carboxylateContains a methyl ester instead of ethylOften used in drug design due to its reactivity
1,3-Benzodioxole-4-carboxylic acidLacks formyl group; only carboxylic acidSimpler structure; used in various synthetic routes
Ethyl 2-hydroxybenzoateContains hydroxyl group; different positioningExhibits different biological activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₉H₈O₅
  • Molecular Weight : 196.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The structure comprises a benzodioxole moiety, which is known for its biological activity and versatility in synthetic applications.

Medicinal Chemistry

5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the development of selective inhibitors for various enzymes involved in metabolic pathways.

Case Study: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Research has demonstrated that compounds related to 5-formylbenzo[1,3]dioxole can inhibit 17β-HSD3, an enzyme crucial in testosterone metabolism. In vitro assays indicated that certain derivatives exhibited IC₅₀ values in the low nanomolar range, suggesting potent biological activity .

CompoundIC₅₀ (nM)Reference
Compound A50
Compound B75
Compound C30

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its formyl and carboxylic acid functional groups allow for further derivatization, leading to the synthesis of more complex molecules.

Synthesis of Novel Benzodioxole Derivatives

A study reported the use of this compound as a starting material to synthesize various benzodioxole derivatives through reaction with amines and alcohols. This method showcased the compound's versatility in generating new chemical entities with potential biological activity .

Photophysical Studies

The photophysical properties of this compound have also been explored, particularly its fluorescence characteristics. These studies are relevant for applications in materials science and photodynamic therapy.

Fluorescent Properties

Research indicated that derivatives of 5-formylbenzo[1,3]dioxole exhibited strong fluorescence under UV light, making them suitable candidates for use as fluorescent probes in biological imaging .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The compound’s structural analogues differ primarily in substituents on the benzo[1,3]dioxole core, which significantly influence their physicochemical properties and reactivity. Key examples include:

Methyl 5-Bromobenzo[1,3]dioxole-4-carboxylate
  • Substituents : Bromo (C5), methyl ester (C4).
  • Molecular Formula : C₉H₇BrO₄.
  • Molar Mass : 259.05 g/mol.
  • Key Properties :
    • Density: 1.674 g/cm³ (predicted).
    • Boiling Point: 325.1°C (predicted).
  • Applications : The bromo group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex aromatic systems .
2,2-Difluoro-5-(1H-Pyrrole-1-carboxamido)benzo[1,3]dioxole-4-carboxylic Acid
  • Substituents : Difluoro (C2, C2), pyrrole carboxamido (C5).
  • Molecular Formula : C₁₃H₈F₂N₂O₅.
  • Molar Mass : 322.21 g/mol.
  • Key Properties :
    • NMR Data: Distinct aromatic protons at δ 7.82 (H-7) and 7.66 (H-6) ppm, indicative of electronic effects from substituents .
    • Applications: Demonstrated antiviral activity as a human dihydroorotate dehydrogenase (DHODH) inhibitor, highlighting the role of fluorine in enhancing metabolic stability .
Diphenyl-benzo[1,3]dioxole-4-carboxylic Acid Pentafluorophenyl Ester
  • Substituents : Pentafluorophenyl ester.
  • Molecular Formula : C₂₀H₉F₅O₄.
  • Molar Mass : 408.28 g/mol.
  • Applications : Utilized as a catechol precursor in siderophore synthesis for antibiotic "Trojan Horse" strategies, leveraging electron-withdrawing groups for enhanced reactivity .

Physicochemical and Reactivity Comparisons

Property 5-Formylbenzo[1,3]dioxole-4-carboxylate Ethyl Ester Methyl 5-Bromobenzo[1,3]dioxole-4-carboxylate 2,2-Difluoro-5-(pyrrole) Analogue
Functional Groups Formyl, ethyl ester Bromo, methyl ester Difluoro, pyrrole carboxamido
Molecular Weight (g/mol) 222.19 259.05 322.21
Key Reactivity Aldehyde-mediated condensations Bromine-based cross-coupling Fluorine-enhanced binding affinity
Reported Yield 99% Not reported 90%

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s 99% yield contrasts with lower yields in analogues (e.g., 90% for the difluoro derivative), reflecting optimized conditions for formyl group introduction .
  • Substituent Impact : Bromo and fluorine substituents enhance electrophilicity and metabolic stability, respectively, while formyl groups offer versatility in subsequent functionalization.
  • Biological Relevance : Analogues with heterocyclic appendages (e.g., pyrrole) show promise in antiviral therapies, whereas simpler esters are preferred for straightforward coupling reactions .

Preparation Methods

Structural and Synthetic Overview

5-Formylbenzodioxole-4-carboxylic acid ethyl ester (C₁₁H₁₀O₅) features a benzodioxole core substituted with a formyl group at position 5 and an ethoxycarbonyl moiety at position 4. The compound’s synthesis typically involves sequential functionalization of the benzodioxole scaffold, with key steps including:

  • Oxidation of aldehydes to carboxylic acids
  • Esterification of carboxylic acids
  • Electrophilic formylation

Esterification of Carboxylic Acid Intermediates

Esterification of benzodioxole-4-carboxylic acid derivatives is critical for introducing the ethoxycarbonyl group. Source demonstrates a protocol for synthesizing benzodioxole-5-carboxylic acid ethyl ester (CAS 6951-08-2) via activation of the carboxylic acid with oxalyl chloride ([COCl]₂), followed by reaction with ethanol in the presence of triethylamine (Et₃N):

Optimized Esterification Protocol

  • Activation : Piperonylic acid (100 mg, 0.6 mmol) is treated with oxalyl chloride (76 mg, 0.6 mmol) in dry dichloromethane (DCM) at 20°C for 1 hour.
  • Quenching : The solvent is removed under reduced pressure, and the acyl chloride intermediate is dissolved in DCM.
  • Esterification : Ethanol (139 mg, 3 mmol) and Et₃N (183 mg, 1.8 mmol) are added dropwise at 0°C, followed by stirring at 20°C for 1.5 hours.
  • Workup : The crude product is purified via silica gel chromatography (n-hexane/ethyl acetate = 10:1), yielding 59% of the ethyl ester.

Adapting this method to 5-formylbenzodioxole-4-carboxylic acid would require prior introduction of the formyl group, likely through directed ortho-metalation or Friedel-Crafts formylation.

Formylation Strategies for Benzodioxole Derivatives

While the provided sources lack explicit details on formylation at position 5, analogous methodologies from benzofuran synthesis (Source) suggest viable approaches. The patent US20090131688A1 describes ozonolysis and oxidation sequences to introduce carbonyl groups in aromatic systems. For 5-formylbenzodioxole-4-carboxylic acid ethyl ester, a plausible route involves:

  • Directed Metalation : Using a tert-butoxycarbonyl (Boc) or similar directing group to position the formyl moiety.
  • Vilsmeier-Haack Reaction : Treating the ethyl ester with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to install the formyl group electrophilically.

Hypothetical Reaction Pathway
$$
\text{Benzodioxole-4-carboxylic acid ethyl ester} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{5-Formylbenzodioxole-4-carboxylic acid ethyl ester}
$$

This method remains speculative due to absent experimental data in the provided sources but aligns with established electrophilic aromatic substitution mechanisms.

Multi-Step Synthesis from Functionalized Precursors

Source and highlight multi-step sequences involving silylation, ozonolysis, and aromatization for analogous compounds. For instance, ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate is synthesized via Cs₂CO₃-mediated coupling in dimethyl sulfoxide (DMSO) at 40°C. Adapting such strategies could involve:

  • Silylation : Protecting hydroxyl groups to direct formylation.
  • Ozonolysis : Cleaving double bonds to generate carbonyl intermediates.
  • Aromatization : Cyclizing intermediates to form the benzodioxole core.

However, these steps require precise stoichiometric control and remain untested for the target compound.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress by TLC to minimize side products.
  • Adjust stoichiometry (e.g., 10% excess of formylating agents) to drive reactions to completion .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Basic Analytical Strategy
Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. Key steps include:

  • NMR Analysis : Compare observed shifts to structurally similar compounds. For example, the formyl proton in DMSO-d₆ typically appears at δ 9.8–10.2 ppm, while aromatic protons in benzo[1,3]dioxole derivatives resonate between δ 6.3–7.8 ppm (doublets with coupling constants ~8–9 Hz) .
  • IR Validation : Confirm ester carbonyl stretches at ~1700–1750 cm⁻¹ and formyl C=O at ~1650–1700 cm⁻¹.
  • Cross-Verification : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and HPLC (>95% purity thresholds) to rule out contaminants .

What advanced strategies are employed to evaluate the compound’s bioactivity in enzyme inhibition studies?

Q. Advanced Mechanistic Research

  • Enzyme Assays : Screen against target enzymes (e.g., HIV integrase or dihydroorotate dehydrogenase) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd values) .
  • Crystallography : Co-crystallize the compound with the enzyme (e.g., HIV integrase) to identify binding modes and active-site interactions .
  • SAR Studies : Modify the formyl or ester groups to assess impact on inhibitory potency. For example, replacing the ethyl ester with a pentafluorophenyl ester enhances electrophilicity in siderophore synthesis .

How can researchers address poor solubility or stability in biological assays?

Q. Advanced Formulation Approaches

  • Prodrug Design : Convert the ethyl ester to a more hydrolytically stable group (e.g., tert-butyl ester) to improve plasma stability .
  • Nanoparticle Encapsulation : Use fibroin or lipid-based nanoparticles to enhance aqueous solubility and controlled release, as demonstrated for related ester derivatives .

  • Solubility Screening : Test co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes to maintain bioactivity in vitro .

What computational methods are used to predict the compound’s pharmacokinetic properties?

Q. Advanced Modeling Techniques

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate parameters such as logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • Docking Simulations : Molecular docking (AutoDock Vina, Glide) models interactions with target proteins (e.g., HIV integrase) to prioritize derivatives for synthesis .
  • QSAR Modeling : Correlate structural features (e.g., electron-withdrawing substituents) with bioactivity using partial least squares (PLS) regression .

How is the compound utilized in fragment-based drug discovery (FBDD) campaigns?

Q. Advanced Drug Design Applications

  • Fragment Screening : Identify the benzo[1,3]dioxole core as a "hit" via SPR or thermal shift assays, then expand via combinatorial chemistry .
  • Click Chemistry : Attach triazole or pyrrole moieties to the formyl group using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance target engagement .
  • Library Design : Generate analogs with varied substituents (e.g., halogenation at the 5-position) to explore chemical space and optimize potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester
Reactant of Route 2
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5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester

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